molecular formula C14H14N2O B250314 N-benzyl-N-methylnicotinamide

N-benzyl-N-methylnicotinamide

Cat. No.: B250314
M. Wt: 226.27 g/mol
InChI Key: CIQZNUQRKFTMAE-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylnicotinamide is a nicotinamide derivative characterized by a benzyl and methyl group substituted on the nitrogen atom of the nicotinamide core. Nicotinamide, a form of vitamin B₃, plays a critical role in cellular metabolism, particularly in NAD⁺/NADH redox reactions.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-benzyl-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O/c1-16(11-12-6-3-2-4-7-12)14(17)13-8-5-9-15-10-13/h2-10H,11H2,1H3

InChI Key

CIQZNUQRKFTMAE-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2

solubility

33.9 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methylnicotinamide typically involves the N-methylation of nicotinamide followed by N-benzylation. One common method involves the reaction of nicotinamide with methyl iodide in the presence of a base such as potassium carbonate to form N-methylnicotinamide. This intermediate is then reacted with benzyl chloride under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-benzyl-N-methylnicotinamide involves its interaction with specific molecular targets, such as NNMT. By inhibiting NNMT, this compound can modulate the levels of nicotinamide and its metabolites, thereby affecting various metabolic pathways. The inhibition of NNMT has been linked to reduced tumorigenesis and altered cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with N-benzyl-N-methylnicotinamide:

Compound Key Functional Groups Biological Role Key Differences
This compound Nicotinamide core, N-benzyl, N-methyl Potential NAD⁺ metabolism modulation Reference compound for comparisons
N-Methylnicotinamide (Metabolite) Nicotinamide core, N-methyl Renal excretion marker, endogenous metabolite Lacks benzyl group; lower lipophilicity
Nialamide () Isonicotinoyl hydrazide, N-benzyl Monoamine oxidase (MAO) inhibitor Hydrazide group instead of amide; distinct pharmacological target
Benzathine Benzylpenicillin () Penicillin core, dibenzylethylenediamine salt Antibiotic (β-lactam) Entirely different core structure; benzyl groups enhance solubility and stability
N-Nitrosodimethylamine () Nitrosamine, dimethyl groups Potent carcinogen Nitroso group confers high toxicity; unrelated to nicotinamide derivatives

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity : The benzyl group in this compound likely increases membrane permeability compared to N-methylnicotinamide, similar to how benzyl groups enhance antibiotic stability in benzathine benzylpenicillin .
  • Toxicity: The absence of nitroso or hydrazide groups (cf. Nialamide and nitrosamines) suggests a lower risk of carcinogenicity or hepatotoxicity.

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